Cas no 1220017-52-6 (N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride)

N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride 化学的及び物理的性質
名前と識別子
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- N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride
- {3-[(5-bromo-3-methylpyridin-2-yl)amino]propyl}dimethylamine hydrochloride
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- インチ: 1S/C11H18BrN3.ClH/c1-9-7-10(12)8-14-11(9)13-5-4-6-15(2)3;/h7-8H,4-6H2,1-3H3,(H,13,14);1H
- InChIKey: RYGSEKDZYCZBMC-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(C)=C1)NCCCN(C)C.Cl
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 175
- トポロジー分子極性表面積: 28.2
N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 053260-2.500g |
N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride |
1220017-52-6 | 2.500g |
$720.00 | 2021-06-27 | ||
Matrix Scientific | 053260-500mg |
N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride |
1220017-52-6 | 500mg |
$237.00 | 2021-06-27 | ||
TRC | N045690-125mg |
N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride |
1220017-52-6 | 125mg |
$ 230.00 | 2022-06-03 | ||
TRC | N045690-250mg |
N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride |
1220017-52-6 | 250mg |
$ 375.00 | 2022-06-03 |
N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride 関連文献
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N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochlorideに関する追加情報
N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine Hydrochloride (CAS No. 1220017-52-6): An Overview
N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride (CAS No. 1220017-52-6) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, often referred to by its systematic name, is a derivative of pyridine and contains a bromo substituent, a methyl group, and a dimethylamino group, all of which contribute to its chemical and biological activities.
The structure of N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride is characterized by a central 1,3-propanediamine backbone with a substituted pyridine ring attached at the N1 position. The presence of the bromo substituent at the 5-position of the pyridine ring and the dimethylamino group at the N3 position imparts specific pharmacological properties to the molecule. These structural features have been shown to influence the compound's binding affinity to various receptors and enzymes, making it a valuable candidate for drug development.
Recent studies have highlighted the potential of N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has demonstrated that this compound can modulate specific neurotransmitter systems, particularly those involving serotonin and dopamine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and motor control. By targeting these systems, N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride may offer new avenues for treating conditions such as depression, anxiety, and Parkinson's disease.
In addition to its potential in neurological disorders, N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride has also shown promise in cancer research. Preclinical studies have indicated that this compound can inhibit the growth of certain types of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to target receptor tyrosine kinases (RTKs) and other oncogenic proteins, which are often overexpressed in cancer cells. This makes N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride a potential lead compound for developing novel anticancer agents.
The pharmacokinetic properties of N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed after oral administration and has good bioavailability. The compound is metabolized primarily in the liver through cytochrome P450 enzymes and is eliminated from the body via renal excretion. These properties make it suitable for both oral and parenteral administration in clinical settings.
Safety and toxicity studies have been conducted to evaluate the potential side effects of N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride. These studies have generally shown that the compound is well-tolerated at therapeutic doses. However, like many pharmaceutical agents, it can cause mild side effects such as nausea and dizziness at higher concentrations. Ongoing research aims to further optimize the safety profile of this compound through structural modifications and formulation improvements.
The development of N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride as a therapeutic agent is an ongoing process that involves collaboration between chemists, biologists, and clinicians. Preclinical studies have provided valuable insights into its mechanism of action and potential therapeutic applications. Clinical trials are currently underway to evaluate its efficacy and safety in human subjects. These trials are expected to provide critical data that will guide further development and regulatory approval processes.
In conclusion, N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,�ropanediamine hydrochloride (CAS No. 1220017-52-6) is a promising compound with diverse therapeutic potential. Its unique structural features and pharmacological properties make it an attractive candidate for drug development in areas such as neurological disorders and cancer treatment. Ongoing research continues to uncover new insights into its mechanisms of action and clinical applications, paving the way for its potential use as a novel therapeutic agent.
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